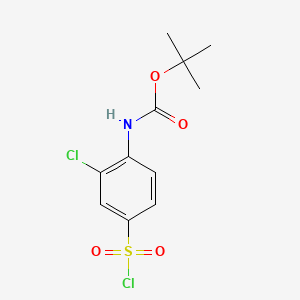
tert-Butyl (2-chloro-4-(chlorosulfonyl)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[2-chloro-4-(chlorosulfonyl)phenyl]carbamate: is a chemical compound with the molecular formula C11H14ClNO4S . It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a tert-butyl group, a carbamate group, and a chlorosulfonyl group attached to a phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-chloro-4-(chlorosulfonyl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-chloro-4-(chlorosulfonyl)phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere and a temperature range of 2-8°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to maintain the required reaction conditions and ensure the purity of the final product. The compound is typically produced in solid form and stored under inert conditions to prevent degradation .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl N-[2-chloro-4-(chlorosulfonyl)phenyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The carbamate group can undergo hydrolysis to form the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in the presence of a base.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the carbamate group.
Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) and sodium borohydride (reduction) can be used.
Major Products Formed:
Substitution Reactions: Products include derivatives with different functional groups replacing the chlorosulfonyl group.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
Oxidation and Reduction: The products depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl N-[2-chloro-4-(chlorosulfonyl)phenyl]carbamate is used as an intermediate in the synthesis of various organic compounds. It is also used in the development of new chemical reactions and methodologies .
Biology: In biological research, the compound is used to study enzyme inhibition and protein interactions. It serves as a tool for understanding the mechanisms of various biological processes .
Medicine: In the medical field, tert-butyl N-[2-chloro-4-(chlorosulfonyl)phenyl]carbamate is investigated for its potential therapeutic applications. It is studied for its ability to inhibit specific enzymes and pathways involved in disease processes .
Industry: In industry, the compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. It is valued for its reactivity and versatility in various industrial processes .
Mecanismo De Acción
The mechanism of action of tert-butyl N-[2-chloro-4-(chlorosulfonyl)phenyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The molecular pathways involved depend on the specific application and target enzyme .
Comparación Con Compuestos Similares
tert-Butyl carbamate: A simpler compound with similar reactivity but lacking the chlorosulfonyl group.
tert-Butyl N-{[4-(chlorosulfonyl)phenyl]methyl}carbamate: A related compound with a different substitution pattern on the phenyl ring.
Uniqueness: tert-Butyl N-[2-chloro-4-(chlorosulfonyl)phenyl]carbamate is unique due to the presence of both the chlorosulfonyl and carbamate groups, which confer distinct reactivity and applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets .
Propiedades
Fórmula molecular |
C11H13Cl2NO4S |
|---|---|
Peso molecular |
326.2 g/mol |
Nombre IUPAC |
tert-butyl N-(2-chloro-4-chlorosulfonylphenyl)carbamate |
InChI |
InChI=1S/C11H13Cl2NO4S/c1-11(2,3)18-10(15)14-9-5-4-7(6-8(9)12)19(13,16)17/h4-6H,1-3H3,(H,14,15) |
Clave InChI |
YABNNGXQAZAGKQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)S(=O)(=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13528147.png)
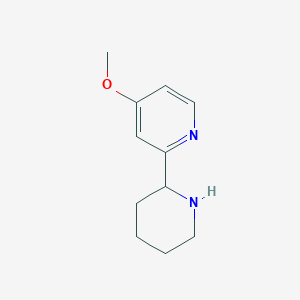
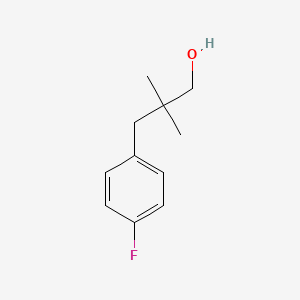
![2-[(Phenylamino)methyl]aniline dihydrochloride](/img/structure/B13528174.png)
![Imidazo[4,3-b][1,3]thiazole-5-thiol](/img/structure/B13528176.png)

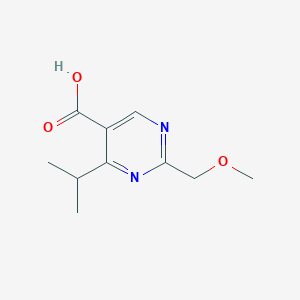
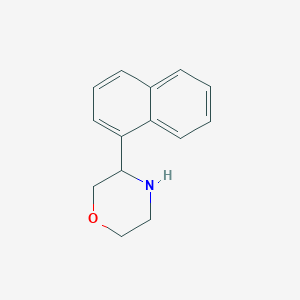
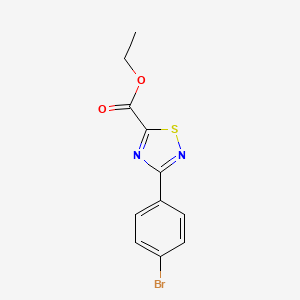
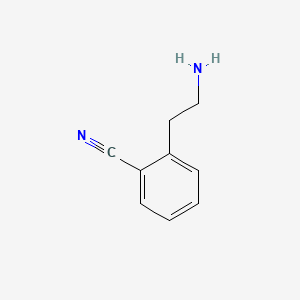

![Methyl 1-(bromomethyl)bicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13528218.png)
![1-(Benzyloxy)spiro[3.3]heptan-2-amine](/img/structure/B13528224.png)

